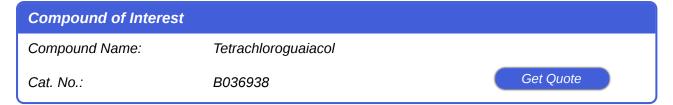


# Tetrachloroguaiacol CAS number and molecular structure

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## In-Depth Technical Guide to Tetrachloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetrachloroguaiacol** (TeCG), a chlorinated phenolic compound, is primarily recognized as a significant environmental contaminant originating from the chlorine bleaching process in wood pulp mills.[1] Its persistence and toxicity have prompted extensive research into its biological and environmental effects. This guide provides a comprehensive overview of **Tetrachloroguaiacol**, focusing on its chemical properties, toxicological data, experimental protocols, and metabolic pathways to support research and development activities.

## **Chemical and Physical Properties**

**Tetrachloroguaiacol** is a derivative of guaiacol, characterized by the substitution of four hydrogen atoms on the benzene ring with chlorine. This substitution significantly influences its chemical and physical properties.

#### Molecular Structure:

Chemical Name: 2,3,4,5-Tetrachloro-6-methoxyphenol

CAS Number: 2539-17-5



Molecular Formula: C7H4Cl4O2

Below is a table summarizing the key physicochemical properties of **Tetrachloroguaiacol**.

Property	Value	Reference
Molecular Weight	261.92 g/mol	[2]
Melting Point	119-121 °C	[2]
Boiling Point	316.0 ± 37.0 °C at 760 mmHg	[2]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[2]
Flash Point	144.9 ± 26.5 °C	

## **Toxicological Data**

The toxicity of **Tetrachloroguaiacol** has been evaluated in various organisms. The following tables summarize the available acute and subchronic toxicity data.

**Acute Toxicity** 

Species	Route	LD <sub>50</sub>	Reference
Rat (Wistar)	Oral	> 50,000 mg/kg	

## Subchronic Toxicity of a Related Compound (2,3,4,6-Tetrachlorophenol)

Data on the subchronic toxicity of **Tetrachloroguaiacol** is limited. However, studies on the structurally similar compound 2,3,4,6-tetrachlorophenol (TCP) in Sprague Dawley rats provide valuable insights.



Duration	Doses	Key Findings	NOAEL	LOAEL	Reference
13 weeks	0, 10, 25, 50, 100, 200 mg/kg/day	Dose- and time-related increases in liver weight; hepatocyte hypertrophy at ≥25 mg/kg/day.	10 mg/kg/day	25 mg/kg/day	

### **Experimental Protocols**

This section details the methodologies for key toxicological and biochemical experiments relevant to the study of **Tetrachloroguaiacol**.

# Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test Animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

#### Procedure:

- Dosing: The test substance is administered orally by gavage in a single dose. A stepwise
  procedure is used with defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period.



# Subchronic Oral Toxicity Study in Rats (Adapted from OECD Guideline 408)

Objective: To evaluate the adverse effects of a substance administered in repeated oral doses over a 90-day period.

Test Animals: Healthy young adult rats of both sexes.

#### Procedure:

- Dosing: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels, plus a control group, for 90 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis
  of hematological and clinical chemistry parameters.
- Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are preserved for histopathological examination.

## Ethoxyresorufin-O-deethylase (EROD) Activity Assay in Fish Liver

Objective: To measure the induction of Cytochrome P4501A (CYP1A) enzymes as a biomarker of exposure to planar halogenated hydrocarbons like **Tetrachloroguaiacol**.

#### Procedure:

- Sample Preparation: Fish are exposed to the test substance. Livers are then dissected and homogenized in a suitable buffer. The homogenate is centrifuged to obtain the S9 fraction (post-mitochondrial supernatant), which contains the microsomal enzymes.
- Assay: The S9 fraction is incubated with the substrate 7-ethoxyresorufin and a source of NADPH.



 Measurement: The rate of formation of the fluorescent product, resorufin, is measured using a fluorometer. EROD activity is expressed as pmol of resorufin formed per minute per mg of protein.

### **Metabolic Pathways**

The biotransformation of chlorinated compounds is a key area of research for understanding their environmental fate and toxicological profiles. While specific, complete signaling pathways in mammalian systems directly altered by **Tetrachloroguaiacol** are not well-elucidated, its metabolism by microorganisms has been investigated.

# **Bacterial Degradation of Chlorinated Aromatic Compounds**

Pseudomonas species are known for their ability to degrade a wide range of aromatic compounds, including chlorinated ones. The metabolic pathway often involves initial oxygenation of the aromatic ring, followed by ring cleavage and further degradation into central metabolic intermediates.

Below is a conceptual workflow illustrating the general steps involved in the bacterial degradation of chlorinated aromatic compounds.



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Caption: Conceptual workflow of bacterial degradation of **Tetrachloroguaiacol**.

### **Conclusion**



**Tetrachloroguaiacol** remains a compound of significant interest due to its environmental prevalence and toxicological properties. This guide has provided key data on its chemical characteristics, toxicity, and relevant experimental methodologies. The provided information on metabolic pathways, particularly microbial degradation, offers a foundation for further research into its bioremediation and mechanisms of toxicity. For professionals in drug development, understanding the toxicokinetics and metabolic fate of such compounds is crucial for evaluating potential off-target effects and environmental impact.

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- To cite this document: BenchChem. [Tetrachloroguaiacol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036938#tetrachloroguaiacol-cas-number-and-molecular-structure]

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